
Technical Support Center: Ensuring Long-Term
COL7 Expression from FCX-007

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B12361955 Get Quote

Welcome to the technical support center for FCX-007, an autologous fibroblast cell therapy for

Recessive Dystrophic Epidermolysis Bullosa (RDEB). This resource is designed for

researchers, scientists, and drug development professionals to address common challenges

and questions related to achieving durable expression of Type VII Collagen (COL7) from FCX-

007.

FCX-007 is a gene therapy product candidate comprised of genetically-modified autologous

fibroblasts that encode the COL7A1 gene.[1] These modified cells are injected locally into

wounds and the surrounding skin to provide a functional copy of the COL7 protein, which is

essential for forming anchoring fibrils that hold the layers of skin together.[1][2] Interim data

from clinical trials have shown that FCX-007 is generally well-tolerated and can lead to positive

wound healing and COL7 expression for up to 52 weeks.[3][4]

This guide provides troubleshooting advice, frequently asked questions, and detailed

experimental protocols to help you navigate your research and development efforts.

Troubleshooting Guide
Sustaining long-term transgene expression is a critical factor for the success of gene therapies.

Below is a table outlining potential issues you may encounter during your experiments, along

with their probable causes and recommended solutions.
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Issue Potential Cause(s) Recommended Action(s)

1. Low Initial COL7 Expression

Post-Transduction

- Low lentiviral titer or MOI

(Multiplicity of Infection) - Poor

quality of target cells -

Suboptimal transduction

conditions

- Titer and MOI Optimization:

Titrate the lentiviral vector to

determine the optimal MOI for

your fibroblast cell line.[5][6]

Consider concentrating the

virus via ultracentrifugation if

titers are low.[5][7] - Cell

Health: Ensure fibroblasts are

healthy, within a low passage

number, and free from

contamination.[5] - Enhancers:

Use transduction enhancers

like Polybrene to improve

efficiency, but first perform a

dose-response curve to check

for cell toxicity.[6][8]

2. Declining COL7 Expression

Over Time

- Epigenetic Silencing: DNA

methylation or histone

deacetylation of the transgene

promoter can suppress

expression.[9][10][11] This is a

known challenge for retroviral

and lentiviral vectors.[12] -

Immune Response: Although

FCX-007 uses autologous

cells to minimize this risk[2], an

immune response against the

newly expressed COL7 protein

or vector components is

possible.[13][14][15][16][17] -

Loss of Transduced Cells: The

genetically modified fibroblasts

may not persist in the long

term due to various factors.

- Epigenetic Analysis: Perform

bisulfite sequencing or

methylation-specific PCR on

the promoter region of the

integrated COL7A1 transgene.

[12] - Immune Monitoring: Use

an ELISA to screen for the

development of autoantibodies

against COL7 in serum.[18] -

Cell Persistence Tracking: Use

qPCR to quantify the number

of integrated vector copies in

skin biopsies over time.
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3. High Variability in COL7

Expression Between Batches

- Inconsistent viral vector

production - Variability in the

health and growth

characteristics of fibroblast

cultures derived from different

biopsies or patients.

- Vector QC: Implement

stringent quality control for

each viral vector batch,

including titer measurement

and functional assays. - Cell

Culture Standardization:

Standardize cell isolation,

culture, and expansion

protocols. Document cell

morphology and doubling

times for each batch.

4. Discrepancy Between

mRNA and Protein Levels

- Inefficient translation of

COL7A1 mRNA - Rapid

degradation of the COL7

protein

- Protein Stability Analysis:

Perform a pulse-chase

experiment to determine the

half-life of the expressed COL7

protein. - Western Blot

Analysis: Ensure that the

expressed COL7 protein is of

the correct size and is not

being prematurely degraded.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FCX-007?

A1: FCX-007 consists of a patient's own skin cells (fibroblasts) that have been genetically

modified outside the body (ex vivo) using a lentiviral vector.[19] This vector delivers a functional

copy of the COL7A1 gene. These modified fibroblasts are then injected into the patient's skin,

where they produce and secrete functional COL7 protein.[2][19] This protein assembles into

anchoring fibrils, which are crucial for connecting the epidermis to the dermis, thereby

addressing the underlying cause of skin fragility in RDEB.[2][20]

Q2: What are the primary mechanisms that can lead to a loss of COL7 expression over time?

A2: The two most significant challenges to long-term expression from viral vector-based

therapies are epigenetic silencing and immune responses.[9][14]
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Epigenetic Silencing: This involves modifications to the DNA, such as methylation, that do

not change the DNA sequence but can "switch off" gene expression.[10][11] The cellular

machinery can recognize the integrated viral DNA as foreign and silence it over time.[21]

Immune Response: The host's immune system can potentially react to the viral vector

proteins or the newly expressed transgene product (COL7).[13][16] While using the patient's

own cells (autologous therapy) significantly reduces the risk of rejecting the cells

themselves[2], an immune response to the new COL7 protein is still a theoretical possibility.

Q3: How can I monitor the persistence of FCX-007 cells in the skin?

A3: The persistence of the genetically modified fibroblasts can be monitored by taking small

skin biopsies from the treated areas at various time points. DNA can be extracted from these

biopsies, and quantitative PCR (qPCR) can be used to detect and quantify the number of

copies of the lentiviral vector sequence that has integrated into the host cell genome. This

provides a direct measure of the presence of the administered cells.

Q4: How can I confirm that the expressed COL7 is functional and correctly localized?

A4: This requires a combination of techniques:

Immunofluorescence (IF): Staining of skin biopsy sections with an antibody specific for COL7

can visualize its presence and localization at the dermal-epidermal junction (DEJ), which is

the correct location for its function.[3]

Immunoelectron Microscopy (IEM): This high-resolution imaging technique can confirm that

the expressed COL7 is correctly assembled into anchoring fibrils at the DEJ.[3]

Q5: Are there specific vector design elements in FCX-007 that aim to ensure long-term

expression?

A5: FCX-007 utilizes a self-inactivating (SIN) lentiviral vector.[19] SIN vectors are designed with

a deletion in the 3' Long Terminal Repeat (LTR), which, after reverse transcription and

integration, results in a promoter-less 5' LTR. This design reduces the risk of the viral LTR

activating nearby host genes (insertional mutagenesis) and can also help mitigate viral LTR-

mediated transgene silencing.
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Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for
COL7A1 mRNA Expression
This protocol is for quantifying the level of COL7A1 transgene expression in cultured FCX-007

cells or in skin biopsies.

RNA Extraction:

Homogenize cell pellets or skin biopsy samples using a suitable method (e.g., bead

beating in TRIzol).

Extract total RNA using a phenol-chloroform extraction method or a column-based kit.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check

integrity via gel electrophoresis.

DNase Treatment:

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which

could interfere with the results.

Reverse Transcription (cDNA Synthesis):

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase

enzyme and a mix of oligo(dT) and random hexamer primers.

qPCR:

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.

Use primers specific to the COL7A1 cDNA. Ensure primers span an exon-exon junction if

differentiating from genomic DNA is necessary (though DNase treatment should prevent

this).

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Run the reaction on a real-time PCR cycler.

Analyze the data using the ΔΔCt method to determine the relative expression of COL7A1

mRNA.

Protocol 2: Western Blot for COL7 Protein Detection
This protocol is for detecting and semi-quantifying the COL7 protein produced by FCX-007

cells.

Protein Extraction:

Lyse cultured cells or homogenized tissue in RIPA buffer supplemented with protease

inhibitors.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE:

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

Separate the proteins by size on a 6% polyacrylamide gel (COL7 is a large protein, ~290

kDa).

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against human COL7 (e.g., clone

LH7.2[22]) overnight at 4°C.

Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Image the resulting signal using a chemiluminescence detector.

Use a loading control like β-actin or GAPDH to normalize the results.

Visualizations
Diagram 1: FCX-007 Mechanism of Action and Analysis
Workflow
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Caption: Workflow for FCX-007 production, administration, and analysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12361955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 2: Troubleshooting Logic for Declining COL7
Expression

Issue:
Declining COL7 Expression

Over Time

Assay 1: qPCR for Vector DNA
in serial biopsies. 

Are transduced cells still present?

Conclusion:
Loss of transduced cells.

Investigate cell survival, migration,
or potential rejection.

No

Cells are present.
Proceed to check expression.

Yes

Assay 2: Bisulfite Sequencing
of COL7A1 promoter.

Is the promoter methylated?

Conclusion:
Epigenetic silencing of transgene.

Consider vectors with insulator
elements or different promoters.

Yes

Promoter is not silenced.
Proceed to check for immune response.

No

Assay 3: ELISA for anti-COL7
antibodies in patient serum.

Is there an antibody response?

Conclusion:
Immune response to COL7 protein.
Correlate with clinical observations
and consider immunomodulation.

Yes

Conclusion:
No obvious cause found.

Re-evaluate all steps. Consider
post-transcriptional regulation.

No
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Caption: Decision tree for troubleshooting loss of COL7 expression.

Diagram 3: Simplified COL7 Anchoring Fibril Formation
Pathway
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Caption: Pathway of COL7 production and assembly at the DEJ.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12361955?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fibrocell Science, Inc. And Intrexon Announce IND Filing Of FCX-007 For The Treatment
Of Recessive Dystrophic Epidermolysis Bullosa (RDEB) - BioSpace [biospace.com]

2. epidermolysisbullosanews.com [epidermolysisbullosanews.com]

3. castlecreekbio.com [castlecreekbio.com]

4. hcplive.com [hcplive.com]

5. go.zageno.com [go.zageno.com]

6. researchgate.net [researchgate.net]

7. blog.addgene.org [blog.addgene.org]

8. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher
Scientific - US [thermofisher.com]

9. tandfonline.com [tandfonline.com]

10. researchgate.net [researchgate.net]

11. tandfonline.com [tandfonline.com]

12. Epigenetic Suppression of Transgenic T-cell Receptor Expression via Gamma-Retroviral
Vector Methylation in Adoptive Cell Transfer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

13. Frontiers | Challenges Posed by Immune Responses to AAV Vectors: Addressing Root
Causes [frontiersin.org]

14. Immune Responses to Viral Gene Therapy Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. JCI - Overcoming innate immune barriers that impede AAV gene therapy vectors [jci.org]

17. Immune Responses to Viral Gene Therapy Vectors - PMC [pmc.ncbi.nlm.nih.gov]

18. mayocliniclabs.com [mayocliniclabs.com]

19. castlecreekbio.com [castlecreekbio.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12361955?utm_src=pdf-custom-synthesis
https://www.biospace.com/fibrocell-science-inc-and-intrexon-announce-ind-filing-of-fcx-007-for-the-treatment-of-recessive-dystrophic-epidermolysis-bullosa-rdeb
https://www.biospace.com/fibrocell-science-inc-and-intrexon-announce-ind-filing-of-fcx-007-for-the-treatment-of-recessive-dystrophic-epidermolysis-bullosa-rdeb
https://epidermolysisbullosanews.com/fcx-007/
http://castlecreekbio.com/wp-content/uploads/2020/03/Phase-1.2-poster-FCX-007.pdf
https://www.hcplive.com/view/phase-12-clinical-trial-results-of-fcx007-prove-efficacy
https://go.zageno.com/blog/lentiviral-transduction-troubleshooting
https://www.researchgate.net/post/Lentiviral-Transduction-not-working-Can-somebody-tell-me-whats-wrong
https://blog.addgene.org/5-tips-for-troubleshooting-viral-transductions
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/lentiviral-gene-delivery-support/lentiviral-gene-delivery-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/lentiviral-gene-delivery-support/lentiviral-gene-delivery-support-troubleshooting.html
https://www.tandfonline.com/doi/full/10.1080/02648725.2018.1551594
https://www.researchgate.net/publication/329418917_Silencing_of_transgene_expression_in_mammalian_cells_by_DNA_methylation_and_histone_modifications_in_gene_therapy_perspective
https://www.tandfonline.com/doi/abs/10.1080/02648725.2018.1551594
https://pmc.ncbi.nlm.nih.gov/articles/PMC7641915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7641915/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.675897/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.675897/full
https://pubmed.ncbi.nlm.nih.gov/31968213/
https://www.researchgate.net/publication/8260431_Immune_responses_to_gene_therapy_vectors_influence_on_vector_function_and_effector_mechanisms
https://www.jci.org/articles/view/143780
https://pmc.ncbi.nlm.nih.gov/articles/PMC7054714/
https://www.mayocliniclabs.com/test-catalog/overview/616879
https://castlecreekbio.com/wp-content/uploads/2015/12/ASHG-2015-poster_RDEB.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Gene editing toward the use of autologous therapies in recessive dystrophic
epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

21. The sound of silence: transgene silencing in mammalian cell engineering - PMC
[pmc.ncbi.nlm.nih.gov]

22. merckmillipore.com [merckmillipore.com]

To cite this document: BenchChem. [Technical Support Center: Ensuring Long-Term COL7
Expression from FCX-007]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361955#ensuring-long-term-expression-of-col7-
from-fcx-007]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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